molecular formula C13H20N2O2 B170940 1-[2-(4-methoxyphenoxy)ethyl]piperazine CAS No. 117132-44-2

1-[2-(4-methoxyphenoxy)ethyl]piperazine

Cat. No.: B170940
CAS No.: 117132-44-2
M. Wt: 236.31 g/mol
InChI Key: INMYWZOQVJWBQC-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenoxy)ethyl]piperazine is a chemical compound with the molecular formula C13H20N2O2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a 4-methoxy-phenoxy-ethyl group, which imparts unique chemical and physical properties.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)ethyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-methoxyphenoxy)ethyl]piperazine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-2-4-13(5-3-12)17-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMYWZOQVJWBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366135
Record name 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117132-44-2
Record name 1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117132-44-2
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